molecular formula C13H14F2N4OS B13399632 (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide

(alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide

Katalognummer: B13399632
Molekulargewicht: 312.34 g/mol
InChI-Schlüssel: UWVOPVUWKIHGRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazole-derived thioamide with a stereochemically defined structure. The (alphaR,betaR) configuration indicates the spatial arrangement of the methyl and hydroxyl groups on the carbon backbone. The 2,5-difluorophenyl moiety enhances lipophilicity and may influence binding affinity in biological systems, while the thioamide group (-C(=S)NH2) distinguishes it from amide or nitrile analogs. Thioamides are less common in pharmaceuticals but are explored for their metabolic stability and unique reactivity .

Eigenschaften

IUPAC Name

3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVOPVUWKIHGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Formation of the Butanethioamide Moiety: The butanethioamide moiety can be synthesized through a thiolation reaction involving a suitable butyl halide and a thiol reagent.

Industrial Production Methods

Industrial production of (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioamide functional groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce partially or fully reduced triazole derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

(alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, with applications in drug discovery and development.

    Medicine: The compound’s unique structure and reactivity make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and difluorophenyl group are key structural features that enable it to bind to these targets with high affinity and specificity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1 Functional Group Variations

The target compound’s thioamide group differentiates it from analogs with amide or nitrile termini. Key comparisons include:

Compound Functional Group Molecular Formula Molecular Weight Key Properties
Target: (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide Thioamide (-C(=S)NH2) C13H13F2N5OS ~311.34 g/mol* Higher polarity than nitriles; potential for sulfur-mediated hepatotoxicity .
Analog 1: (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide Amide (-C(=O)NH2) C13H13F2N5O2 ~293.27 g/mol Improved solubility vs. thioamides; common in antifungal agents.
Analog 2: (AlphaS,BetaR)-Beta-(2,5-Difluorophenyl)-Beta-hydroxy-Alpha-methyl-1H-1,2,4-triazole-1-butanenitrile Nitrile (-CN) C13H12F2N4O 278.26 g/mol Lower molecular weight; nitriles may confer metabolic resistance but pose toxicity risks.

*Calculated based on structural similarity to Analog 2, substituting -CN with -C(=S)NH2.

2.2 Stereochemical Differences
  • The target compound’s (alphaR,betaR) configuration contrasts with Analog 2’s (AlphaS,BetaR) stereochemistry. For example, the (alphaR) configuration may optimize steric compatibility with hydrophobic enzyme pockets .
2.3 Pharmacological Implications
  • Thioamide vs. Amide : The thioamide’s sulfur atom may enhance electron delocalization, increasing stability against hydrolysis compared to amides. However, thioamides are associated with hepatotoxicity in some drug candidates (e.g., thioureas), necessitating careful toxicity profiling .
  • Nitrile vs. Thioamide : Nitriles (e.g., Analog 2) are often metabolized to reactive intermediates, which can limit their therapeutic use. The thioamide’s stability might offer a safer profile but requires validation .

Biologische Aktivität

The compound (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C13H12F2N4OS
  • Molecular Weight : 278.26 g/mol
  • CAS Number : 241479-74-3
  • Solubility : Very slightly soluble in water (0.16 g/L at 25 ºC)

Anti-inflammatory Activity

Research indicates that (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In animal models of inflammatory diseases such as hepatitis, the compound demonstrated a reduction in inflammatory markers and symptoms, suggesting potential therapeutic applications in treating inflammatory conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal activities. Specifically, compounds similar to (alphaR,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanethioamide have been effective against various strains of bacteria and fungi. For instance:

Pathogen MIC (μg/mL) Reference Compounds
Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 1Chloramphenicol
Escherichia coli0.5 - 2Ciprofloxacin
Candida albicans0.5 - 4Fluconazole

The structure-activity relationship (SAR) studies suggest that the presence of the difluorophenyl group enhances the antimicrobial efficacy of triazole derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related triazole compounds:

  • Study on Inflammatory Diseases : A study demonstrated that triazole derivatives significantly reduced inflammation in rodent models of arthritis and hepatitis by inhibiting COX enzymes .
  • Antimicrobial Efficacy : A series of experiments conducted on synthesized triazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The derivatives exhibited MIC values comparable to standard antibiotics .
  • Molecular Modeling Studies : Computational studies have provided insights into the binding interactions of these compounds with target enzymes like COX-2 and various bacterial enzymes, supporting their potential as drug candidates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.